molecular formula C20H16FN3O2 B4392288 N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Cat. No.: B4392288
M. Wt: 349.4 g/mol
InChI Key: GTIQZMROORFMBQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a structurally complex compound featuring a naphtho[1,8-ef][1,4]diazepine core fused with an acetamide moiety substituted at the 2-fluorophenyl position.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-13-7-1-2-8-14(13)23-18(25)11-17-20(26)24-16-10-4-6-12-5-3-9-15(22-17)19(12)16/h1-10,17,22H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIQZMROORFMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of N-substituted naphtho[1,8-ef][1,4]diazepin-2-yl acetamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted pKa
N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide (Target) 2-fluorophenyl C₂₁H₁₈FN₃O₂ 375.39* - -
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide 3-methylphenyl C₂₁H₁₉N₃O₂ 345.39 1.261±0.06 14.20±0.40
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide 4-ethoxyphenyl C₂₂H₂₁N₃O₃ 375.42 - -

*Calculated based on molecular formula.

Key Observations:

This could improve interactions with polar biological targets. Steric Impact: The 2-fluorine substituent occupies a position ortho to the acetamide linkage, likely increasing steric hindrance compared to para-substituted analogs (e.g., 4-ethoxyphenyl). This may reduce rotational freedom and influence binding pocket compatibility.

Physicochemical Properties :

  • The 3-methylphenyl analog (C₂₁H₁₉N₃O₂) has a lower molar mass (345.39 g/mol) and higher predicted pKa (14.20±0.40), suggesting reduced acidity and lower solubility in aqueous environments compared to the target compound .
  • The 4-ethoxyphenyl analog (C₂₂H₂₁N₃O₃) shares a similar molar mass (375.42 g/mol) with the target compound, but the ethoxy group may improve lipophilicity, favoring membrane permeability .

Structural Flexibility and Conformation: N-Substituted acetamides often exhibit conformational variability due to rotation around the C–N bond. For the target compound, the 2-fluorophenyl group may enforce a planar amide conformation, promoting stable intermolecular interactions.

Broader Context of Acetamide Derivatives

These compounds often leverage chloro and alkoxy substituents for herbicidal activity, highlighting how electronic and steric modifications can tailor functionality. In contrast, the target compound’s naphthodiazepine core suggests a focus on biological targets (e.g., enzymes, receptors) rather than pesticidal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

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